![molecular formula C22H13ClFN3 B2843969 1-(3-chlorophenyl)-7-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901045-12-3](/img/structure/B2843969.png)
1-(3-chlorophenyl)-7-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a quinoline derivative, which is a class of compounds that have been extensively studied due to their wide range of biological activities. Quinolines are aromatic compounds that contain two fused rings, a benzene ring and a pyridine ring . The presence of the pyrazolo group, a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms, further adds to the complexity and potential reactivity of this compound.
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is likely quite complex. It contains a quinoline core, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring. Attached to this core is a pyrazolo group, another bicyclic structure, this time consisting of a five-membered ring fused to the quinoline .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the various functional groups and the electronic properties of the molecule. The aromatic rings could potentially undergo electrophilic aromatic substitution reactions, while the halogen substituents might make the molecule susceptible to nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of aromatic rings and halogen substituents would likely make the compound relatively nonpolar and could affect its solubility in various solvents .Wissenschaftliche Forschungsanwendungen
Optical Absorption and Quantum Chemical Studies
One study focuses on the absorption spectra of 1,3-diphenyl-1H-Pyrazolo[3,4-b]quinoline derivatives, examining how phenyl dynamics and molecular conformation affect spectral properties. This research is pivotal for understanding the optical behavior of such compounds, which could be crucial for developing new photonic materials (Całus et al., 2006).
Fluorescent Molecular Sensors
Another significant application is in the development of brightly fluorescent molecular sensors. The versatility of the 1,3-diphenyl-1H-pyrazolo[3,4-b]-quinoline chromophore as a building block for such sensors highlights its potential in analytical chemistry for metal ion detection and other analytes (Rurack et al., 2002).
Photovoltaic Properties
Research into the photovoltaic properties of 4H-pyrano[3,2-c]quinoline derivatives and their applications in organic–inorganic photodiode fabrication demonstrates the potential of these compounds in solar energy conversion and photodetector technology. This exploration could lead to the development of more efficient photovoltaic devices (Zeyada et al., 2016).
Corrosion Inhibition
Quinoxaline derivatives, including those structurally similar to 1-(3-chlorophenyl)-7-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline, have been studied for their corrosion inhibition properties on mild steel in acidic medium. These compounds offer potential as protective agents in industrial applications, safeguarding metals against corrosive environments (Saraswat & Yadav, 2020).
Photophysical and Electrochemical Analysis
The influence of fluorine on the photophysical and electrochemical properties of 1,3-diphenylpyrazolo[3,4-b]quinoline derivatives has been analyzed, revealing modifications in fluorescence quantum efficiency, HOMO and LUMO levels, and absorption band positions. These findings are crucial for designing fluorescent dyes and materials with specific electronic and optical properties (Szlachcic & Uchacz, 2018).
Zukünftige Richtungen
The study of quinoline derivatives is a very active area of research, given their wide range of biological activities. Future research could involve synthesizing and testing new quinoline derivatives, including potentially this compound, to discover new drugs with improved efficacy and safety profiles .
Wirkmechanismus
Target of Action
Quinoline derivatives have been associated with multiple biological activities like antiviral, antibacterial, antimalarial, antifungal, antitubercular, antileishmanial, anti-inflammatory, anti-hiv, and anticancer . Therefore, it’s plausible that this compound may interact with a variety of cellular targets, depending on its specific chemical structure and functional groups.
Mode of Action
Quinoline derivatives are known to inhibit dna synthesis by promoting cleavage of bacterial dna gyrase and type iv topoisomerase, ultimately leading to rapid bacterial death
Biochemical Pathways
Quinoline derivatives have been shown to impact a wide range of biochemical pathways due to their broad spectrum of biological activities . The compound could potentially interfere with the normal functioning of these pathways, leading to downstream effects such as cell death or inhibition of cell growth.
Result of Action
Given the broad biological activities associated with quinoline derivatives , it’s plausible that this compound could have diverse effects at the molecular and cellular levels, such as inducing cell death, inhibiting cell growth, or modulating cellular signaling pathways.
Eigenschaften
IUPAC Name |
1-(3-chlorophenyl)-7-fluoro-3-phenylpyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13ClFN3/c23-15-7-4-8-17(11-15)27-22-18-10-9-16(24)12-20(18)25-13-19(22)21(26-27)14-5-2-1-3-6-14/h1-13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUXHUEJDDBWCEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C3=C4C=CC(=CC4=NC=C32)F)C5=CC(=CC=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13ClFN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

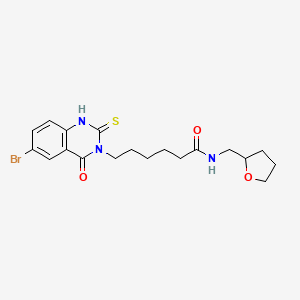
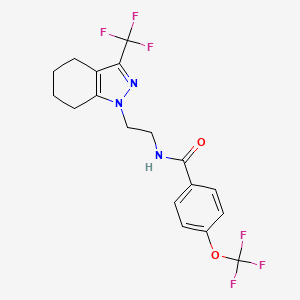


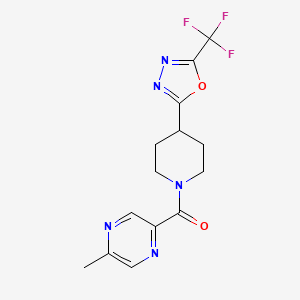
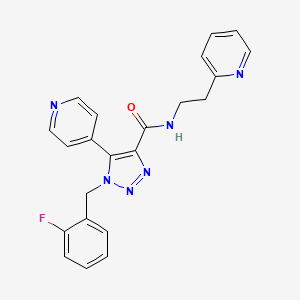
![5-{[2-(Trifluoromethyl)-1,3-thiazolidin-3-yl]sulfonyl}pyridine-2-carbonitrile](/img/structure/B2843896.png)
![N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethylbenzamide](/img/structure/B2843897.png)
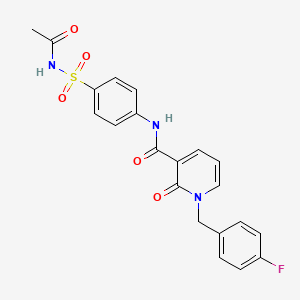
![1-(Azepan-1-yl)-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone](/img/structure/B2843900.png)
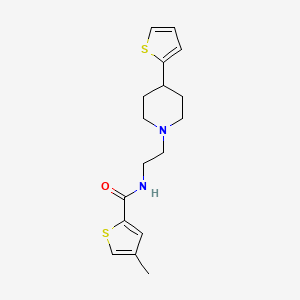
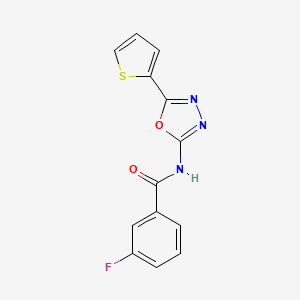

![3-((4-(3-chlorophenyl)-5-((3-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2843909.png)